Bienvenue dans la boutique en ligne BenchChem!

Egfr-IN-11

EGFR TKI NSCLC Kinase Inhibition

Fourth-gen EGFR TKI specifically targeting L858R/T790M/C797S triple-mutant NSCLC (IC50=18 nM). Unique 9H-purine scaffold vs. pyrimidine-based alternatives. Ideal benchmark for analog evaluation and IP exploration. Validated cellular potency (HCC827 IC50=0.88 nM). Not interchangeable with other fourth-gen compounds.

Molecular Formula C29H35N9O2S
Molecular Weight 573.7 g/mol
Cat. No. B8103558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-11
Molecular FormulaC29H35N9O2S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)C6CCN(C6)S(=O)(=O)C7CC7
InChIInChI=1S/C29H35N9O2S/c1-35-15-17-36(18-16-35)23-9-7-22(8-10-23)31-28-30-19-26-27(34-28)38(29(33-26)32-21-5-3-2-4-6-21)24-13-14-37(20-24)41(39,40)25-11-12-25/h2-10,19,24-25H,11-18,20H2,1H3,(H,32,33)(H,30,31,34)/t24-/m1/s1
InChIKeyRNEHWYIFHKBZAW-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is EGFR-IN-11? A Fourth-Generation EGFR Tyrosine Kinase Inhibitor Targeting Triple-Mutant NSCLC


EGFR-IN-11 is a fourth-generation EGFR-tyrosine kinase inhibitor (EGFR-TKI) specifically designed to address the L858R/T790M/C797S triple-mutant form of the epidermal growth factor receptor [1]. This triple mutation represents a major mechanism of acquired resistance in non-small cell lung cancer (NSCLC) patients who have progressed on earlier-generation EGFR inhibitors such as osimertinib [2]. First reported in the European Journal of Medicinal Chemistry in 2020, this compound (CAS 2463200-44-2; also known as Compound D9) demonstrates potent and selective biochemical inhibition of the triple-mutant EGFR kinase at nanomolar concentrations [1].

Why Substituting EGFR-IN-11 With Other Fourth-Generation EGFR Inhibitors Is Not Scientifically Justified


The category 'fourth-generation EGFR-TKI' is not a monolithic or interchangeable classification. Compounds within this class exhibit substantial, therapeutically meaningful divergence in their selectivity profiles for specific EGFR mutations [1]. For instance, some fourth-generation inhibitors (e.g., EAI045) demonstrate potent inhibition of L858R/T790M double mutants but have limited efficacy against triple-mutant C797S variants or require co-administration with an antibody like cetuximab to achieve meaningful cellular effects [2]. Others, like TQB3804 and BLU-945, exhibit sub-nanomolar potency against the triple mutant but may also possess unique safety, pharmacokinetic, or off-target profiles that are still under investigation [3][4]. Conversely, compounds such as Os30 show significantly reduced potency against the L858R/T790M/C797S triple mutant (IC50 = 113 nM) relative to their activity against other variants [5]. Therefore, substituting one fourth-generation inhibitor for another based solely on generational classification is scientifically unsound; procurement decisions must be guided by the specific, quantitative, and comparative data provided in the sections below.

Quantitative Evidence: How EGFR-IN-11 Differentiates from Key Fourth-Generation Comparators


Biochemical Potency: EGFR-IN-11 Exhibits an Intermediate IC50 of 18 nM Against the Triple-Mutant EGFR L858R/T790M/C797S

In a direct biochemical kinase assay, EGFR-IN-11 (Compound D9) demonstrated potent inhibition of the triple-mutant EGFR L858R/T790M/C797S, with an IC50 value of 18 nM [1]. This places its potency in the intermediate range relative to other characterized fourth-generation inhibitors. For comparison, the clinical candidate BLU-945 exhibits sub-nanomolar potency (IC50 ~2.9 nM) against the same mutant, while TQB3804 (EGFR-IN-7) also demonstrates sub-nanomolar activity (IC50 ~0.46 nM) [2][3]. Conversely, other fourth-generation compounds like Os30 show significantly reduced potency against this specific mutant (IC50 = 113 nM) [4]. This quantitative positioning is critical for researchers establishing structure-activity relationships (SAR) or selecting a tool compound with a defined potency window.

EGFR TKI NSCLC Kinase Inhibition

Cellular Anti-Proliferative Activity: EGFR-IN-11 Demonstrates Exceptional Potency in the EGFR-Mutant HCC827 Cell Line

In a direct head-to-head comparison within the same study, EGFR-IN-11 (Compound D9) demonstrated highly potent anti-proliferative activity against the HCC827 NSCLC cell line (harboring EGFR exon 19 deletion), with an IC50 of 0.00088 μM (0.88 nM) [1]. This is a key differentiator, as its cellular potency in this sensitive cell line far exceeds its biochemical IC50, suggesting a highly efficient cellular target engagement or a favorable off-rate. In contrast, other compounds in the same structural series, such as D4 and D11, showed significantly weaker activity in the same assay [1]. The compound's activity was also evaluated in the H1975 cell line (harboring L858R/T790M), where it showed an IC50 of 0.20 μM, and the A549 cell line (wild-type EGFR), with an IC50 of 2.91 μM [2].

Anti-proliferative Cell Line NSCLC

Target Engagement and Cellular Mechanism: EGFR-IN-11 Inhibits EGFR Phosphorylation and Induces Cell Cycle Arrest

In a functional assay, EGFR-IN-11 (Compound D9) was shown to suppress EGFR phosphorylation in a concentration-dependent manner in HCC827, H1975, and A549 cell lines, confirming its on-target cellular activity [1]. Furthermore, treatment with EGFR-IN-11 led to a significant arrest of the cell cycle at the G0/G1 phase in HCC827 cells and induced apoptosis, as demonstrated by Annexin V-FITC/PI staining [1]. In a colony formation assay, EGFR-IN-11 also inhibited the clonogenic growth of HCC827 cells in a concentration-dependent manner [1]. While similar cellular mechanisms are reported for other fourth-generation inhibitors like Os30 (G1 arrest and apoptosis in Ba/F3-EGFRDel19/T790M/C797S cells), the data for EGFR-IN-11 are derived from the clinically relevant HCC827 cell line, providing a more direct and well-validated model system [2].

Phosphorylation Cell Cycle Arrest Mechanism of Action

Structural Differentiation: EGFR-IN-11 is a 9-Heterocyclyl Substituted 9H-Purine Derivative

EGFR-IN-11 belongs to a distinct chemical class: 9-heterocyclyl substituted 9H-purine derivatives [1]. This scaffold is structurally differentiated from the majority of fourth-generation EGFR inhibitors, which are often derived from the pyrimidine core of osimertinib (e.g., Os30, D51) [2] or are based on an allosteric quinazoline scaffold (e.g., EAI045) [3]. This structural divergence implies potentially distinct binding modes, pharmacokinetic properties, and off-target profiles. For instance, molecular docking studies of EGFR-IN-11 suggest a unique binding pose within the ATP-binding pocket of the mutant EGFR kinase, which may contribute to its specific potency profile [1].

Medicinal Chemistry SAR Chemical Scaffold

Optimal Research and Procurement Applications for EGFR-IN-11 Based on Quantitative Evidence


As a Benchmark Compound for Developing and Profiling New Fourth-Generation EGFR TKIs

Based on its well-characterized biochemical potency (IC50 = 18 nM against EGFRL858R/T790M/C797S) and robust cellular activity (IC50 = 0.88 nM in HCC827 cells) [1][2], EGFR-IN-11 serves as an ideal benchmark or reference compound in medicinal chemistry programs. Its intermediate potency provides a clear baseline for evaluating the activity of newly synthesized analogs, allowing researchers to quantify improvements in potency, selectivity, or cellular efficacy relative to a validated, commercially available standard.

As a Selective Chemical Probe for Studying EGFR-Dependent Signaling in NSCLC Cell Models

The compound's demonstrated ability to inhibit EGFR phosphorylation and induce cell cycle arrest and apoptosis in the HCC827 cell line makes it a valuable tool for basic cancer biology research [3]. Researchers investigating the downstream signaling pathways of EGFR in NSCLC can use EGFR-IN-11 to dissect these mechanisms. Its specific activity in the HCC827 cell line (which harbors an exon 19 deletion) provides a defined model system, while its reduced potency against the H1975 (L858R/T790M) and A549 (wild-type) cells offers opportunities to study selectivity in isogenic or comparative cell line panels [2].

For Structure-Activity Relationship (SAR) Studies of Non-Pyrimidine EGFR Inhibitor Scaffolds

EGFR-IN-11's unique 9H-purine scaffold distinguishes it from the majority of fourth-generation EGFR TKIs, which are primarily pyrimidine-based [4]. This makes it a critical procurement for research groups focused on exploring new chemical space to overcome resistance or improve drug-like properties. It can be used as a lead compound for further optimization or as a template for generating novel intellectual property (IP) around the 9H-purine core for EGFR inhibition.

In Cell-Based Assays to Investigate Mechanisms of Apoptosis and Cell Cycle Regulation

EGFR-IN-11 is a potent inducer of apoptosis and G0/G1 cell cycle arrest in EGFR-driven cell lines [3]. Researchers in the fields of cell death and cell cycle regulation can procure this compound to study the molecular events linking EGFR inhibition to these phenotypic outcomes. Its activity can be directly compared with other pro-apoptotic agents or cell cycle inhibitors in the same cellular context to identify synergistic or antagonistic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.